molecular formula C8H7ClN2 B114144 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 145934-55-0

3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B114144
CAS No.: 145934-55-0
M. Wt: 166.61 g/mol
InChI Key: SCIDGPXFCGMDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a halogenated pyrrolopyridine derivative characterized by a bicyclic aromatic system fused at the [2,3-b] positions. The compound features a chlorine atom at position 3 and a methyl group at position 2 (Figure 1).

Properties

IUPAC Name

3-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIDGPXFCGMDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598653
Record name 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145934-55-0
Record name 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination Protocols

Chlorination at the 3-position is achieved via direct electrophilic substitution or directed ortho-metalation (DoM) :

  • Electrophilic chlorination : Treating the pyrrolo[2,3-b]pyridine core with chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–25°C introduces chlorine at the electron-rich 3-position.

  • DoM-mediated chlorination : Using a directing group (e.g., methoxymethyl) at the 1-position, lithiation with LDA at −78°C followed by quenching with hexachloroethane yields the 3-chloro derivative.

Methylation Strategies

Methylation at the 2-position is accomplished through:

  • Friedel-Crafts alkylation : Reacting the core with methyl iodide (CH₃I) in the presence of AlCl₃ at 50°C.

  • Cross-coupling : Suzuki-Miyaura coupling with methylboronic acids using Pd catalysts (e.g., PdCl₂(dppf)) in dioxane/water at 90°C.

Synthetic Routes and Optimization

Route 1: Sequential Functionalization

  • Core formation : Gould-Jacobs cyclization of 2-amino-3-chloropyridine with ethyl acetoacetate yields 3-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Methylation : Friedel-Crafts alkylation with CH₃I/AlCl₃ introduces the 2-methyl group (Yield: 68–72%).

Reaction Conditions :

StepReagentsSolventTemperatureYield
1Ethyl acetoacetate, H₂SO₄EtOHReflux65%
2CH₃I, AlCl₃DCM50°C70%

Route 2: One-Pot Cyclization and Functionalization

A streamlined approach involves reacting 2-amino-5-chloro-3-methylpyridine with acetyl chloride in POCl₃ at 120°C, simultaneously forming the ring and introducing the methyl group (Yield: 58%).

Key Advantage : Reduces purification steps but requires strict control of stoichiometry to avoid over-chlorination.

Industrial-Scale Production Considerations

Catalytic Systems

  • Palladium catalysts : Pd(OAc)₂/Xantphos enhances coupling efficiency in methylation steps (Turnover Number: >1,000).

  • Continuous flow reactors : Improve yield (up to 85%) by maintaining precise temperature and residence time during cyclization.

Purification Techniques

  • Recrystallization : Methanol/water mixtures achieve >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers.

Challenges and Solutions

Regioisomer Contamination

  • Issue : Non-selective chlorination yields 5-chloro byproducts.

  • Solution : Use bulky directing groups (e.g., trityl) to sterically hinder undesired positions.

Low Yields in Methylation

  • Issue : Competing over-alkylation reduces yields.

  • Solution : Employ slow addition of CH₃I and low temperatures (−10°C).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Sequential route70%>98%Moderate$$
One-pot synthesis58%95%High$
Continuous flow85%>99%High$$$

Emerging Techniques

  • Photoredox catalysis : Visible-light-mediated chlorination using Ir(ppy)₃ and CCl₄ achieves 90% regioselectivity at 25°C.

  • Enzymatic methylation : S-Adenosylmethionine (SAM)-dependent methyltransferases introduce methyl groups under mild conditions (pH 7.4, 37°C) .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrrolopyridines, N-oxides, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as an anticancer agent. Research indicates that it may function as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFR signaling pathways, this compound can suppress tumor growth and metastasis. For instance, derivatives of this compound have shown IC50 values in the nanomolar range against breast cancer cell lines, indicating potent anticancer activity .

1.2 Antimicrobial Properties
The compound and its derivatives exhibit antimicrobial activities against a range of bacterial strains and fungi. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

1.3 Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound derivatives. These compounds can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases such as rheumatoid arthritis .

Biological Research

2.1 Mechanism of Action
The mechanism of action primarily involves the inhibition of FGFRs by binding to their ATP-binding sites. This interaction blocks downstream signaling pathways crucial for cell proliferation and differentiation, leading to apoptosis in cancer cells .

2.2 Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the biological activity of this compound derivatives. Variations in substituents at different positions on the pyrrolo[2,3-b]pyridine scaffold have been assessed to enhance potency and selectivity against specific molecular targets .

Material Science

3.1 Development of Novel Materials
In addition to its biological applications, this compound is being explored for use in developing novel materials due to its unique chemical properties. Its ability to form stable complexes with metal ions opens avenues for creating advanced materials with specific electronic or optical properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits FGFR signaling; effective against cancer cells
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduces inflammation markers

Table 2: Synthesis Pathways

Precursor CompoundReaction ConditionsProduct
5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridineAcidic/Basic conditionsVarious derivatives via cyclization
2-amino-5-chloropyridineNBS treatment in dry MeCN5-chloro-2-amino-pyridine

Case Studies

Case Study 1: Inhibition of FGFR Signaling
A study evaluated several pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFR signaling pathways. The compound exhibited significant inhibitory activity with IC50 values ranging from 7 nM to 712 nM across different FGFR types, effectively inducing apoptosis in breast cancer cell lines while inhibiting migration and invasion .

Case Study 2: Antimicrobial Evaluation
Research focused on the antimicrobial properties of halogenated pyridines, including derivatives of this compound. Results indicated substantial activity against various bacterial strains, emphasizing the potential for developing new antimicrobial agents from this class of compounds .

Comparison with Similar Compounds

Data Tables

Key Findings

Positional Isomerism : Chlorine placement significantly impacts biological activity. The 3-chloro position in the target compound enhances electrophilicity, favoring interactions with kinase ATP-binding pockets .

Solubility Trends: Pyrrolo[2,3-b]pyridines generally outperform thieno analogues in solubility due to nitrogen’s hydrogen-bonding capacity, critical for oral bioavailability .

Biological Activity

Overview

3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its unique structure, featuring a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 3-position and a methyl group at the 2-position. This compound has attracted significant interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C8H7ClN2
  • Molecular Weight : 166.61 g/mol
  • CAS Number : 145934-55-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. One notable mechanism involves the inhibition of fibroblast growth factor receptors (FGFR), which are crucial in various signaling pathways related to cell proliferation and migration. By binding to the active site of FGFR, this compound can effectively block downstream signaling pathways that contribute to tumor growth and metastasis.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant anticancer properties. Studies have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. For instance, compounds derived from this scaffold demonstrated selective toxicity towards cancerous cells while sparing noncancerous cells, highlighting their potential as targeted cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against certain bacterial strains, with some derivatives exhibiting low minimum inhibitory concentrations (MIC). The presence of the chlorine atom is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its effectiveness against pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation. Further investigations are needed to elucidate the precise mechanisms involved in its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have focused on exploring the biological activities of pyrrolo[2,3-b]pyridine derivatives:

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various derivatives on ovarian cancer cells, it was found that modifications at specific positions significantly affected their potency. The most active compounds exhibited IC50 values in the low micromolar range .
  • Antimycobacterial Activity : Another research effort highlighted the potential of these compounds against Mycobacterium tuberculosis. Certain derivatives demonstrated MIC values below 0.15 µM, indicating strong activity against this pathogen while maintaining low toxicity to human cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1H-Pyrrolo[2,3-b]pyridineLacks chlorine/methyl groupsLimited anticancer activity
2-Methyl-1H-pyrrolo[2,3-b]pyridineSimilar structure without chlorineModerate cytotoxicity
3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridineSimilar structure with bromineVaries in biological activity

The presence of both chlorine and methyl substituents in this compound enhances its biological reactivity compared to its analogs. These modifications improve binding affinity to target enzymes and receptors, which is critical for developing effective therapeutic agents.

Q & A

Q. How can in vivo pharmacokinetic challenges (e.g., low oral bioavailability) be addressed for pyrrolo[2,3-b]pyridine-based therapeutics?

  • Methodology : Introduce solubilizing groups (e.g., PEGylated amines at C-7) or prodrug strategies (e.g., phosphate esters). For example, tricyclic derivatives with ethyl groups at C-7 show improved AUC (8.2 µg·h/mL) in sheep models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.